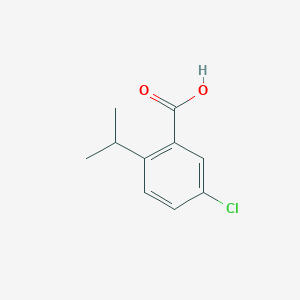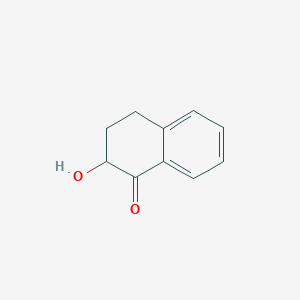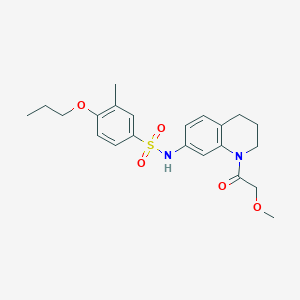![molecular formula C22H23NO5S B2555677 1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-methanesulfinylpiperidine-4-carboxylic acid CAS No. 2138009-53-5](/img/structure/B2555677.png)
1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-methanesulfinylpiperidine-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-methanesulfinylpiperidine-4-carboxylic acid” has a CAS Number of 2138009-53-5 . It has a molecular weight of 413.49 . The IUPAC name of the compound is 1-(((9H-fluoren-9-yl)methoxy)carbonyl)-4-(methylsulfinyl)piperidine-4-carboxylic acid . The compound is in powder form and is stored at room temperature .
Physical And Chemical Properties Analysis
The compound is a powder and is stored at room temperature . More detailed physical and chemical properties, such as melting point, boiling point, or solubility, were not available in the sources I found.Applications De Recherche Scientifique
Fluorescence Response for Acid Determination
A method for the sensitive and selective determination of strong acids, such as methanesulfonic acid, utilizing an acid-base interaction with a fluorophore demonstrates the potential application of similar compounds in fluorescence-based acid detection. The change in fluorescence spectrum upon acid addition suggests utility in analytical chemistry for acid quantification (Masuda et al., 2005).
Synthesis of Oligomers
The synthesis of oligomers derived from amide-linked neuraminic acid analogs, using protected sugar amino acids, highlights the relevance of similar compounds in the synthesis of biologically significant oligomers. This methodology can be applied in the development of therapeutic agents and biomaterials (Gregar & Gervay-Hague, 2004).
Enzyme-activated Surfactants for Nanotube Dispersion
The use of N-fluorenyl-9-methoxycarbonyl-protected amino acids as surfactants for carbon nanotubes suggests applications in materials science, particularly in creating homogeneous aqueous nanotube dispersions. This is relevant for the production of carbon nanotube-based composites and devices (Cousins et al., 2009).
Conversion of Hindered Carboxylic Acids
The efficient conversion of sterically hindered carboxylic acids to N-methoxy-N-methyl (Weinreb) amides showcases a methodology that could be applicable in the synthesis of complex organic molecules, offering insights into synthetic routes for the modification or derivatization of carboxylic acids (Woo et al., 2004).
Synthesis and Proton Conductivity of Sulfonated Polyimides
The synthesis of sulfonated polyimides from diamines, such as 9,9-bis(4-aminophenyl)fluorene-2,7-disulfonic acid, for fuel cell applications demonstrates the potential of related compounds in the development of high-performance polyelectrolyte membranes. These materials could be key in advancing fuel cell technology (Guo et al., 2002).
Safety And Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . These codes indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . The associated precautionary statements provide guidance on how to handle and store the compound safely .
Propriétés
IUPAC Name |
1-(9H-fluoren-9-ylmethoxycarbonyl)-4-methylsulfinylpiperidine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO5S/c1-29(27)22(20(24)25)10-12-23(13-11-22)21(26)28-14-19-17-8-4-2-6-15(17)16-7-3-5-9-18(16)19/h2-9,19H,10-14H2,1H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TTXHATDMHOKXKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)C1(CCN(CC1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-methanesulfinylpiperidine-4-carboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)acrylamide](/img/structure/B2555596.png)
![7-(3-(Benzyloxy)-4-methoxyphenyl)-2,5-dimethyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2555598.png)

![N'-(3,5-dimethylphenyl)-N-[3-(2-oxopyrrolidin-1-yl)propyl]oxamide](/img/structure/B2555601.png)
![7-(4-fluorophenyl)-3-[(2-methylbenzyl)thio][1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2555602.png)

![(4-(4-fluorophenyl)piperazin-1-yl)(2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)methanone](/img/structure/B2555606.png)

![1-[(3S,4R)-3-(hydroxymethyl)-4-(thiophen-3-yl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2555610.png)
![3-(4-Chloro-3-fluorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2555612.png)
![3-(4-isopropylphenyl)-2,11-dimethyl-8-nitro-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione](/img/structure/B2555615.png)
![ethyl 3-(1,7-dimethyl-2,4-dioxo-8-phenethyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate](/img/structure/B2555616.png)
![3-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-(4-(methylthio)benzyl)propanamide](/img/structure/B2555617.png)